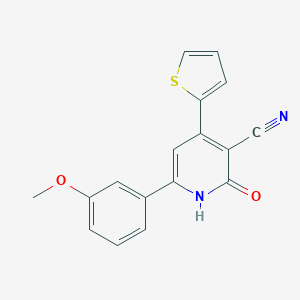
6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the pyridinecarbonitrile family, which has been shown to have a range of biological activities. In
Mecanismo De Acción
6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is metabolized in the brain to form a toxic metabolite, MPP+, which selectively damages dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. The selective toxicity of 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile to dopaminergic neurons is due to the high expression of dopamine transporters in these cells.
Biochemical and Physiological Effects:
6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been shown to induce Parkinson's-like symptoms in animal models, including tremors, rigidity, and bradykinesia. These symptoms are due to the selective loss of dopaminergic neurons in the substantia nigra. 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has several advantages for use in lab experiments, including its ability to selectively damage dopaminergic neurons and induce Parkinson's-like symptoms in animal models. However, there are also several limitations to its use, including the fact that it is toxic and must be handled with care. Additionally, the mechanisms of 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile-induced neurodegeneration may not fully recapitulate the pathophysiology of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research on 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, including the development of new synthesis methods to improve the yield and purity of the compound. Additionally, there is a need for further studies to elucidate the mechanisms of 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile-induced neurodegeneration and to identify potential therapeutic targets. Finally, there is a need for the development of new animal models that more closely mimic the pathophysiology of Parkinson's disease in humans.
Métodos De Síntesis
6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with potassium cyanide to form the pyridinecarbonitrile ring. The synthesis of 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been used extensively in scientific research due to its ability to selectively damage dopaminergic neurons in the brain. This property has made it a valuable tool for studying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. 6-(3-Methoxyphenyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile has been shown to induce Parkinson's-like symptoms in animal models, making it a useful tool for studying the disease and testing potential therapies.
Propiedades
Fórmula molecular |
C17H12N2O2S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
6-(3-methoxyphenyl)-2-oxo-4-thiophen-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12N2O2S/c1-21-12-5-2-4-11(8-12)15-9-13(16-6-3-7-22-16)14(10-18)17(20)19-15/h2-9H,1H3,(H,19,20) |
Clave InChI |
SOFXUHJECJDJQP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CS3 |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)
![Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)
![3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291951.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)
![N-phenyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291953.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291958.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291959.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291960.png)
![6-(4-Fluorophenyl)-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B291962.png)
![Methyl 3-[2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B291963.png)